![molecular formula C12H12F3NO2 B2402286 3,3-Diméthyl-1-[4-(trifluorométhoxy)phényl]azétidin-2-one CAS No. 303986-00-7](/img/structure/B2402286.png)
3,3-Diméthyl-1-[4-(trifluorométhoxy)phényl]azétidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22.
Applications De Recherche Scientifique
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one has several scientific research applications:
Antibacterial and Antifungal Activities: This compound has been used in the design and synthesis of novel fluorinated compounds comprising chalcones bearing trifluoromethyl and trifluoromethoxy substituents.
Pharmaceutical Research: It is used in pharmaceutical research, particularly in the development of new drugs.
Agro-Chemical Applications: Some derivatives of this compound have shown potential as agro-chemicals, functioning as root growth stimulants.
Mécanisme D'action
Target of Action
It’s known that this compound is a hypervalent iodine compound acting as an electrophilic cf3-transfer reagent .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the transfer of a trifluoromethyl group (CF3) from the compound to its target . The presence of trifluoroacetic acid is crucial for this catalytic reaction .
Biochemical Pathways
The trifluoromethylation process can influence various biochemical reactions, particularly those involving aryl- and alkylphospines, phenols, peptides containing cysteine residues, arenes, and n-heterocycles .
Result of Action
The trifluoromethylation process can lead to the formation of new compounds with potential biological activity .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by the addition of aldehydes in methanol at room temperature. Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole. The mixture of triethylamine (dropwise) and chloroacetylchloride is then vigorously stirred to prepare 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives.
Analyse Des Réactions Chimiques
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include electrophilic trifluoromethylating reagents, iridium-catalyzed arene borylation, and copper-catalyzed trifluoromethylation . Major products formed from these reactions include trifluoromethylated derivatives and other substituted compounds .
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one can be compared with other similar compounds, such as:
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: This compound is also used as an electrophilic trifluoromethylating reagent and has similar applications in pharmaceutical and chemical research.
(E)-3-(4-(trifluoromethoxy)phenyl)propenoic acid: Another compound with trifluoromethoxy substituents, used in various chemical reactions and research applications.
The uniqueness of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one lies in its specific structure and the presence of both dimethyl and trifluoromethoxy groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
3,3-dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-11(2)7-16(10(11)17)8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPURYJMVHLHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)
![6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402207.png)
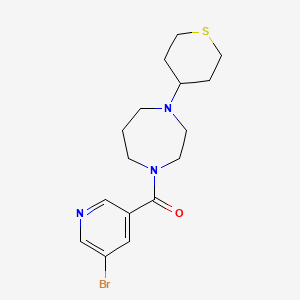
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)
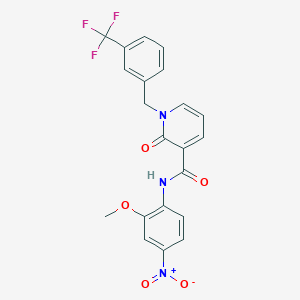
![1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2402212.png)
![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)

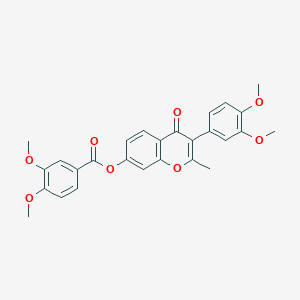
![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2402220.png)
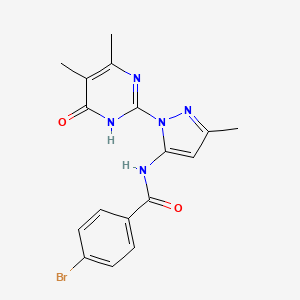
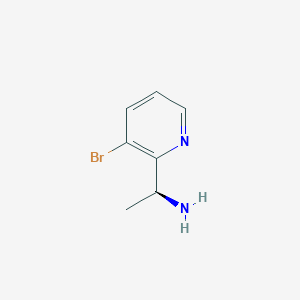
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)
